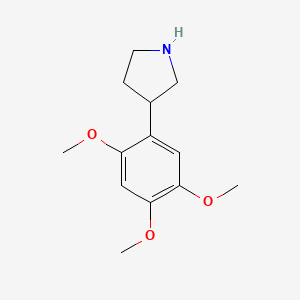

3-(2,4,5-Trimethoxyphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Ring Systems in Biologically Active Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence stems from several key characteristics that make it an attractive component in the design of therapeutic agents. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific and high-affinity interactions with biological targets.

The stereochemical complexity of the pyrrolidine ring is another of its significant attributes. With the potential for multiple stereocenters, a variety of stereoisomers can be generated, each potentially exhibiting distinct biological profiles and potencies. This stereoisomerism allows for fine-tuning of the molecule's interaction with chiral biological macromolecules such as proteins and nucleic acids.

The pyrrolidine nucleus is a core component of numerous biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These include, but are not limited to:

Anticancer agents: The pyrrolidine scaffold is found in various compounds investigated for their antiproliferative properties.

Antiviral agents: Certain pyrrolidine derivatives have shown efficacy against viral targets.

Central Nervous System (CNS) agents: The pyrrolidine ring is a key feature in drugs targeting the CNS, including anticonvulsants and agents for neurodegenerative diseases.

Enzyme inhibitors: The structural features of the pyrrolidine ring make it a suitable framework for the design of inhibitors for various enzymes.

The versatility of the pyrrolidine ring as a synthetic building block further enhances its importance. It can be readily functionalized at various positions, allowing for the introduction of diverse substituents to modulate pharmacokinetic and pharmacodynamic properties.

Role of the 2,4,5-Trimethoxyphenyl Pharmacophore in Molecular Recognition

The 2,4,5-trimethoxyphenyl (TMP) moiety is a significant pharmacophore that imparts specific molecular recognition properties to a compound. The arrangement of the three methoxy (B1213986) groups on the phenyl ring influences the electronic distribution and steric bulk of the molecule, which in turn governs its interactions with biological targets.

The methoxy groups can act as hydrogen bond acceptors and can participate in van der Waals and hydrophobic interactions within a receptor's binding pocket. The specific 2,4,5-substitution pattern creates a distinct electronic and steric profile compared to other trimethoxyphenyl isomers, such as the more commonly studied 3,4,5-trimethoxyphenyl moiety. This unique arrangement can lead to altered selectivity and potency for specific biological targets.

The 2,4,5-trimethoxyphenyl group has been incorporated into various molecular frameworks to explore their therapeutic potential. For instance, derivatives of 2,4,5-trimethoxyphenyl pyrimidine (B1678525) have been investigated as selective dopamine (B1211576) D5 receptor partial agonists, which are of interest for treating neurological disorders nih.gov.

| Compound Class | Biological Target/Activity | Research Focus |

| 2,4,5-Trimethoxyphenyl pyrimidines | Dopamine D5 Receptor | Development of selective partial agonists for neurological disorders nih.gov. |

| 2,4,5-Trimethoxy chalcones | Anticancer and Antioxidant | Investigation of structure-activity relationships for antiproliferative effects researchgate.net. |

Overview of Academic Research Directions for Structurally Related Compounds

Academic research into compounds structurally related to 3-(2,4,5-Trimethoxyphenyl)pyrrolidine is multifaceted, with a significant focus on exploring their potential as therapeutic agents, particularly in the field of oncology. The combination of a pyrrolidine or a related pyrrolidone ring with a trimethoxyphenyl moiety has yielded compounds with interesting biological activities.

One major research direction involves the synthesis and evaluation of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl group as potential anticancer agents. Studies have shown that the incorporation of different heterocyclic rings, such as oxadiazolethione and aminotriazolethione, onto the 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid framework can enhance anticancer activity against human lung epithelial cells mdpi.comresearchgate.net.

Another area of investigation is the development of pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety . These compounds have been designed and evaluated as potential multi-target cytotoxic agents nih.gov. The trimethoxyphenyl group in these structures is often considered a tubulin-binding moiety, contributing to the antitubulin activity of the compounds nih.gov.

Furthermore, research into 1,3,4-trisubstituted pyrrolidines has identified them as CCR5 receptor antagonists, with the biological activity being dependent on the stereochemistry of the pyrrolidine ring researchgate.net. This highlights the importance of stereochemical control in the design of biologically active pyrrolidine derivatives.

The table below summarizes some of the research on structurally related compounds:

| Compound Series | Investigated Activity | Key Findings |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Anticancer | Incorporation of certain azole rings enhances activity against human A549 lung epithelial cells mdpi.comresearchgate.net. |

| Pyrrolizines bearing a 3,4,5-trimethoxyphenyl moiety | Multi-target cytotoxic agents | The trimethoxyphenyl group is considered a key contributor to the antitubulin activity nih.gov. |

| 1,3,4-Trisubstituted pyrrolidines | CCR5 receptor antagonists | Biological activity is dependent on the regiochemistry and absolute stereochemistry of the pyrrolidine scaffold researchgate.net. |

| 3,4,5-Trimethoxycinnamates | Trypanocidal | Esters derived from 3,4,5-trimethoxycinnamic acid have shown activity against Trypanosoma cruzi mdpi.com. |

These research directions underscore the continued interest in combining the pyrrolidine scaffold with the trimethoxyphenyl pharmacophore to generate novel compounds with diverse and potent biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

3-(2,4,5-trimethoxyphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19NO3/c1-15-11-7-13(17-3)12(16-2)6-10(11)9-4-5-14-8-9/h6-7,9,14H,4-5,8H2,1-3H3 |

InChI Key |

PBRBBKILFRKFOL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C2CCNC2)OC)OC |

Origin of Product |

United States |

Retrosynthetic Analysis and Advanced Synthetic Strategies for 3 2,4,5 Trimethoxyphenyl Pyrrolidine and Analogues

Strategic Disconnections and Precursor Molecule Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking bonds (disconnections). For a molecule like 3-(2,4,5-Trimethoxyphenyl)pyrrolidine, two primary retrosynthetic strategies can be envisioned, focusing on the disconnection of either the crucial aryl-pyrrolidine carbon-carbon bond or the bonds forming the pyrrolidine (B122466) ring itself.

Strategy A: Disconnection of the Aryl-Pyrrolidine C-C Bond

This approach simplifies the molecule into two key fragments: a pyrrolidine-based precursor and an aromatic precursor. The disconnection is made at the C3-Aryl bond.

Disconnection: C(sp³)-C(Aryl)

Synthons: This disconnection leads to a nucleophilic pyrrolidine synthon (e.g., a 3-pyrrolidinyl anion or its equivalent organometallic species) and an electrophilic aromatic synthon, or vice versa.

Precursor Molecules (Reagents):

An N-protected pyrroline (B1223166) (e.g., N-Boc-3-pyrroline) can serve as a precursor for the pyrrolidine moiety, which can react with an aryl halide via catalytic coupling. chemrxiv.orgresearchgate.net

Alternatively, an N-protected pyrrolidine bearing a leaving group or a boronic acid/ester at the 3-position can be coupled with a corresponding 2,4,5-trimethoxyphenyl metallic reagent or halide.

The aromatic precursor is typically 1-bromo-2,4,5-trimethoxybenzene (B1606720) or 1-iodo-2,4,5-trimethoxybenzene, which are readily prepared from 1,2,4-trimethoxybenzene.

Strategy B: Disconnection of the Pyrrolidine Ring

This strategy involves breaking one or more bonds within the five-membered ring, leading to acyclic precursors. A common and powerful approach in this category is the [3+2] cycloaddition disconnection.

Disconnection: C2-N and C5-C4 bonds (typical for [3+2] cycloaddition).

Synthons: This disconnection reveals a 1,3-dipole synthon (an azomethine ylide) and a two-carbon dipolarophile synthon.

Precursor Molecules (Reagents):

The dipolarophile would be 2,4,5-trimethoxystyrene, derived from 2,4,5-trimethoxybenzaldehyde.

The azomethine ylide can be generated in situ from various precursors, such as the condensation of an α-amino acid (e.g., sarcosine) with an aldehyde (e.g., formaldehyde). mdpi.comacs.org

These two fundamental strategies guide the selection of specific synthetic reactions, as detailed in the following sections.

Methodologies for Aryl-Pyrrolidine Carbon-Carbon Bond Formation

Formation of the bond between the C3 position of the pyrrolidine ring and the trimethoxyphenyl moiety is a critical step in Strategy A. Several modern catalytic methods are available for this transformation.

The Mizoroki-Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene. organic-chemistry.org For the synthesis of 3-aryl pyrrolidines, a variation known as reductive Heck reaction or hydroarylation is particularly effective. chemrxiv.orgresearchgate.netnih.gov This approach directly couples an aryl halide with an N-protected pyrroline to furnish the saturated 3-aryl pyrrolidine product in a single step. chemrxiv.orgresearchgate.net

The reaction typically involves the coupling of an N-alkyl or N-acyl pyrroline with an aryl halide. While N-acyl pyrrolines often yield alkene products, N-alkyl pyrrolines favor the desired hydroarylation product, the 3-aryl pyrrolidine. chemrxiv.orgresearchgate.net The key step involves the formation of a palladium(II) intermediate which, instead of undergoing β-hydride elimination to form an unsaturated product, is reduced to yield the saturated pyrrolidine. researchgate.net

| Aryl Halide | Pyrroline Substrate | Catalyst/Ligand | Base/Solvent | Product Yield | Reference |

| Aryl Bromide | N-Propyl-2,3-dihydropyrrole | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ / DMF | Good to Excellent | chemrxiv.orgresearchgate.net |

| 5-Iodouracil | N-Boc-2-pyrroline | Pd(PPh₃)₄ | Et₃N / DMF | 75% | nih.gov |

| Aryl Iodide | N-Cbz-2,3-dihydropyrrole | PdCl₂(dppf) | Cs₂CO₃ / Dioxane | Moderate | chemrxiv.org |

Beyond the Heck reaction, other palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, represent viable pathways for forming the aryl-pyrrolidine bond. These methods typically involve the reaction of an organometallic reagent with an organic halide.

Suzuki Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide. For the target molecule, two routes are possible:

Coupling of (2,4,5-trimethoxyphenyl)boronic acid with an N-protected 3-halopyrrolidine or 3-triflyloxypyrrolidine.

Coupling of an N-protected pyrrolidine-3-boronic acid ester with 1-bromo-2,4,5-trimethoxybenzene.

The Suzuki coupling has been successfully employed for the arylation of saturated heterocycles. nih.gov

Negishi Coupling: This reaction involves an organozinc reagent coupling with an organic halide. A notable application is the enantioselective α-arylation of N-Boc pyrrolidine. acs.org This process involves deprotonation of N-Boc pyrrolidine, transmetalation with zinc chloride, and subsequent palladium-catalyzed Negishi coupling with an aryl bromide. acs.org A similar strategy could be adapted for C3-arylation, though it would require selective C3-functionalization.

| Coupling Type | Pyrrolidine Precursor | Aryl Precursor | Catalyst System | Typical Yields | Reference |

| Suzuki | N-Boc-pyrrolidin-3-yl boronic ester | 1-Bromo-2,4,5-trimethoxybenzene | Pd(dppf)Cl₂ / Base | 63-87% (analogous systems) | nih.gov |

| Negishi | N-Boc-3-(chlorozinc)pyrrolidine | 1-Bromo-2,4,5-trimethoxybenzene | Pd(OAc)₂ / t-Bu₃P·HBF₄ | Good (for α-arylation) | acs.org |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. libretexts.org In principle, the electron-rich 2,4,5-trimethoxyphenyl ring could be susceptible to attack by a suitable electrophilic pyrrolidine precursor. Such a precursor could be an N-acyliminium ion generated from an N-protected 3-hydroxypyrrolidine or a pyrroline under acidic conditions.

The proposed pathway would involve the generation of a cationic species at the C3 position of the pyrrolidine ring, which would then be attacked by the trimethoxybenzene ring. However, this approach faces significant challenges:

Regioselectivity: The trimethoxybenzene ring has multiple activated positions, potentially leading to a mixture of isomers.

Catalyst Choice: A strong Lewis or Brønsted acid is typically required, which could lead to undesired side reactions. nih.gov

Precursor Stability: The electrophilic pyrrolidine intermediate may be unstable.

While direct EAS for this specific C(sp³)-C(Aryl) bond formation is less common than catalytic coupling, it remains a theoretically plausible route that could be effective with a highly activated aromatic system and a carefully designed electrophile. nih.gov

Pyrrolidine Ring Construction Techniques

Constructing the pyrrolidine ring with the aryl substituent already in place or as part of one of the building blocks represents a highly convergent synthetic strategy. Among the various methods for five-membered ring synthesis, [3+2] cycloaddition reactions are preeminent. organic-chemistry.org

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene (dipolarophile) is a powerful and highly stereocontrolled method for synthesizing substituted pyrrolidines. acs.org For the synthesis of this compound, this reaction would involve an azomethine ylide and 2,4,5-trimethoxystyrene.

Generation of Azomethine Ylides: Azomethine ylides are transient 1,3-dipoles that can be generated through several methods:

Decarboxylation: The thermal decarboxylation of N-substituted α-amino acids in the presence of an aldehyde is a classic method. mdpi.com

Ring-Opening: Thermally or photochemically induced ring opening of aziridines. organic-chemistry.org

Desilylation: Treatment of N-(trimethylsilyl)methyl amides or imines with a fluoride (B91410) source. acs.org

The Cycloaddition Process: Once generated, the azomethine ylide reacts with the dipolarophile, 2,4,5-trimethoxystyrene. The regiochemistry of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The stereochemical outcome is dependent on the geometry of the reacting species. acs.org This method allows for the creation of multiple stereocenters in a single, atom-economical step. nih.gov

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Reference |

| Sarcosine + Aldehyde | N-Phenylmaleimide | Heat | Fused Pyrrolidine | High efficiency, minimal byproducts | mdpi.com |

| N-Benzylglycine ethyl ester + Ethyl glyoxalate | Dimethyl fumarate | Heat | Polysubstituted Pyrrolidine | Forms mixtures of diastereomers | acs.org |

| N-((Trimethylsilyl)methyl)acetamide | Methyl acrylate | LiF / MeCN | Functionalized Pyrrolidine | Reductive generation of ylide from amides | acs.org |

| Aldehyde + Amine | 1,1-Cyclopropanediester | Yb(OTf)₃ | 2,5-cis-Pyrrolidine | High diastereoselectivity | acs.org |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents a powerful and efficient strategy for the construction of the pyrrolidine ring system from acyclic precursors. These methods often offer excellent control over regioselectivity and stereoselectivity.

One prominent approach is the reductive amination of γ-amino ketones . This strategy involves the cyclization of a linear precursor containing both an amine and a ketone functionality separated by an appropriate carbon chain. For instance, an iridium-catalyzed intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates has been shown to produce 2-arylpyrrolidines in high yields and enantioselectivities. thieme-connect.com A similar strategy could be envisioned for this compound, starting from a suitably substituted γ-aminoketone.

Iridium-catalyzed reductive generation of azomethine ylides followed by intramolecular [3+2] dipolar cycloaddition is another sophisticated method. This process can be initiated from amide or lactam precursors, utilizing Vaska's complex and a silane (B1218182) reductant to generate the ylide, which then undergoes cyclization to form complex pyrrolidine architectures. nih.gov

Radical cyclization offers a pathway to pyrrolidines under mild conditions. For example, the 5-exo-cyclisation of 5-hexenyl radicals, which can be generated from the azidoselenation of olefins, proceeds with high selectivity to form substituted pyrrolidines. researchgate.net

A metal-free, Lewis acid-mediated 5-endo-dig reductive hydroamination cascade of enynyl amines has also been developed for the stereoselective synthesis of pyrrolidines bearing hydrophobic chains. nih.gov This method's modularity and operational simplicity make it an attractive option for the synthesis of diverse pyrrolidine alkaloids. nih.gov

| Intramolecular Cyclization Method | Key Reagents/Catalysts | Precursor Type | Key Features |

| Reductive Amination | Iridium complex, chiral ferrocene (B1249389) ligand | γ-Amino ketone | High yield and enantioselectivity for 2-arylpyrrolidines. thieme-connect.com |

| Azomethine Ylide Cycloaddition | Vaska's complex [IrCl(CO)(PPh3)2], TMDS | Amide or lactam with an alkene tether | Access to complex polycyclic pyrrolidines. nih.gov |

| Radical Cyclization | AIBN | 5-Hexenyl radical precursor | High selectivity for 5-exo cyclization. researchgate.net |

| Reductive Hydroamination | TMSOTf, Et3SiH | Enynyl amine | Metal-free, high diastereoselectivity. nih.gov |

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating substantial portions of all starting materials. acs.org This approach aligns with the principles of green chemistry by minimizing steps and waste.

A notable example is the diastereoselective three-component reaction of aldehydes, amines, and dienophiles . For instance, the Yb(OTf)3-catalyzed reaction of aldehydes, primary amines, and 1,1-cyclopropanediesters generates highly substituted pyrrolidines with good yields and a preference for the cis-2,5-disubstituted product. mdpi.com This method's simplicity and high diastereoselectivity make it a valuable tool. mdpi.com

Another powerful MCR involves the 1,3-dipolar cycloaddition of azomethine ylides . These ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde. A metal-templated, one-pot reaction with unprotected amino acid esters, chelating aldehydes, and activated olefins provides a mild and efficient route to tri- and tetra-substituted pyrrolidines. mdpi.com The reaction accommodates a variety of electron-poor dipolarophiles like esters, imides, ketones, and nitriles. mdpi.com

Isocyanide-based MCRs also provide access to densely functionalized pyrrolidine scaffolds. For example, a three-component reaction involving an alkyl isocyanide and two molecules of but-2-ynedioates can generate an activated diene that undergoes a subsequent [3+2] cycloaddition with a 1,4-dihydropyridine (B1200194) to yield complex polycyclic pyrrolidine systems. acs.org

| Multi-Component Reaction | Components | Catalyst/Promoter | Key Features |

| Yb(OTf)3-Catalyzed Cycloaddition | Aldehyde, Amine, 1,1-Cyclopropanediester | Yb(OTf)3 | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. mdpi.com |

| Metal-Templated [3+2] Cycloaddition | Amino acid ester, Chelating aldehyde, Activated olefin | Metal salts (e.g., Zn, Co, Ag) | High yields and diastereoselectivities, broad substrate scope. mdpi.com |

| Isocyanide-Based Cycloaddition | Alkyl isocyanide, But-2-ynedioate (2 equiv.), 1,4-Dihydropyridine | None specified | Rapid construction of complex polycyclic pyrrolidines. acs.org |

Stereochemical Control and Asymmetric Synthesis of Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary can be removed and ideally recycled. nih.gov

Oxazolidinones , popularized by Evans, are widely used chiral auxiliaries. They can be acylated and then subjected to diastereoselective enolate alkylation or aldol (B89426) reactions. The steric bulk of the auxiliary effectively shields one face of the enolate, leading to high levels of asymmetric induction.

N-tert-Butanesulfinyl imines serve as excellent chiral precursors for the synthesis of substituted pyrrolidines. The sulfinyl group acts as a powerful chiral directing group in [3+2] cycloadditions with azomethine ylides, allowing for the diastereoselective synthesis of densely functionalized proline derivatives. researchgate.net The auxiliary can be easily cleaved under acidic conditions. researchgate.net

| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Key Advantages |

| Oxazolidinones | Asymmetric alkylations, aldol reactions | Steric shielding of one face of the enolate | High diastereoselectivity, well-established methods. nih.gov |

| N-tert-Butanesulfinamide | Diastereoselective [3+2] cycloadditions | Chiral sulfinyl group directs the approach of the dipole | High diastereoselectivity, auxiliary is readily cleaved. researchgate.net |

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantiomerically enriched compounds, as only a substoichiometric amount of a chiral catalyst is required.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for constructing chiral pyrrolidines. The development of novel phosphoramidite (B1245037) ligands has been crucial for achieving high enantioselectivity in these reactions. rsc.org This method is tolerant of a wide variety of imine substrates. rsc.org

Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is another highly effective strategy. Chiral diphosphine ligands, such as (S)-DTBM-segphos, have been shown to provide excellent stereocontrol, leading to a range of chiral fluorinated pyrrolidines in high yields and enantiomeric excesses. acs.org

Organocatalysis has also emerged as a powerful tool for asymmetric pyrrolidine synthesis. Chiral Brønsted acids and bifunctional organocatalysts, often based on the pyrrolidine scaffold themselves, can effectively catalyze [3+2] cycloadditions and Michael additions to generate highly substituted chiral pyrrolidines. nih.govmdpi.com

| Catalytic System | Reaction Type | Key Ligand/Catalyst | Key Features |

| Palladium Catalysis | [3+2] Cycloaddition of TMM with imines | Chiral phosphoramidites | High yields and enantioselectivities for a broad range of imines. rsc.org |

| Copper(I) Catalysis | 1,3-Dipolar cycloaddition of azomethine ylides | Chiral diphosphine ligands (e.g., (S)-DTBM-segphos) | Excellent for synthesizing chiral fluorinated pyrrolidines. acs.org |

| Organocatalysis | Michael addition, [3+2] cycloaddition | Chiral pyrrolidine-based catalysts, Brønsted acids | Metal-free, high stereoselectivity. nih.govmdpi.com |

Diastereoselective Transformations

Many synthetic strategies for pyrrolidines generate multiple stereocenters in a single step, making diastereoselectivity a critical consideration.

The [3+2] cycloaddition of azomethine ylides is inherently diastereoselective. The relative stereochemistry of the newly formed stereocenters is often controlled by the geometry of the dipole and the dipolarophile, with a preference for the endo transition state. Metal-templated three-component reactions often exhibit excellent diastereoselectivity, providing predominantly a single diastereomer. mdpi.com

Reductive amination of diketones can also be highly diastereoselective. For instance, the iridium-catalyzed transfer hydrogenation of 1,4- and 1,5-diketones with anilines can produce N-aryl-substituted pyrrolidines with excellent diastereomeric ratios. researchgate.net

Derivatization and Functionalization Strategies for Structural Modification

Further diversification of the this compound scaffold can be achieved through various derivatization and functionalization reactions. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

A relevant study on the synthesis of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives highlights several functionalization strategies. nih.gov The carboxylic acid at the 3-position can be converted to an ester and subsequently to a carbohydrazide. nih.gov This hydrazide serves as a versatile intermediate for the synthesis of a wide range of derivatives, including hydrazones, pyrroles, pyrazoles, oxadiazoles, and triazoles, by reaction with various aldehydes, ketones, and other reagents. nih.gov

N-functionalization of the pyrrolidine nitrogen is a common strategy. The secondary amine can be alkylated, acylated, or arylated to introduce a variety of substituents. For example, in the synthesis of pyrrolizine derivatives, a 3,4,5-trimethoxybenzoyl group was introduced via acylation of a secondary amine.

Functionalization of the trimethoxyphenyl ring is also possible, although it may require harsher conditions. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents, though the directing effects of the existing methoxy (B1213986) groups would need to be considered.

| Functionalization Site | Reaction Type | Reagents | Resulting Functional Group |

| C3-Position (via carboxyl group) | Esterification, Amidation, Hydrazone formation | Alcohols, Amines, Hydrazine, Aldehydes/Ketones | Ester, Amide, Hydrazide, Hydrazone, various heterocycles. nih.gov |

| Pyrrolidine Nitrogen | Alkylation, Acylation | Alkyl halides, Acyl chlorides | N-Alkyl, N-Acyl derivatives. |

| Phenyl Ring | Electrophilic Aromatic Substitution | (e.g., Halogenating agents, Nitrating agents) | Halogenated, nitrated, etc. aryl derivatives. |

Modification of the Pyrrolidine Nitrogen Atom

The secondary amine of the pyrrolidine ring in this compound is a key site for introducing structural diversity. N-alkylation and N-acylation are common strategies to modify this position, leading to a wide range of analogues with potentially altered properties.

N-Alkylation:

N-alkylation of the pyrrolidine nitrogen can be achieved through several methods. Direct alkylation with alkyl halides, such as alkyl iodides or bromides, in the presence of a base is a conventional approach. masterorganicchemistry.com To circumvent issues of over-alkylation that can occur with direct alkylation, reductive amination is a highly effective alternative. commonorganicchemistry.comnih.govharvard.edumasterorganicchemistry.com This two-step, one-pot process involves the reaction of the parent pyrrolidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated pyrrolidine. harvard.edumasterorganicchemistry.com

Common reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (STAB), which is often used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE), and sodium cyanobohydride (NaBH3CN), typically in methanol. commonorganicchemistry.comharvard.edu The choice of aldehyde or ketone determines the nature of the alkyl group introduced. For instance, reaction with formaldehyde (B43269) followed by reduction will yield the N-methyl derivative, while reaction with acetone (B3395972) will lead to the N-isopropyl analogue.

| Alkylating Agent | Reagents and Conditions | Product |

| Methyl iodide | K2CO3, DMF | N-Methyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Benzyl bromide | Et3N, CH3CN | N-Benzyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Acetaldehyde | NaBH(OAc)3, DCE | N-Ethyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Cyclohexanone | NaBH3CN, MeOH, Ti(OiPr)4 | N-Cyclohexyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

N-Acylation:

The introduction of an acyl group at the pyrrolidine nitrogen can be accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. rsc.org These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. rsc.org The use of coupling reagents, such as those based on phosphonium (B103445) or uronium salts, can also facilitate the formation of the amide bond with carboxylic acids. rsc.org

| Acylating Agent | Reagents and Conditions | Product |

| Acetyl chloride | Pyridine, DCM | N-Acetyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Benzoyl chloride | Triethylamine, THF | N-Benzoyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Acetic anhydride | DMAP (cat.), CH3CN | N-Acetyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

| Benzoic acid | PyBOP, DIPEA, DMF | N-Benzoyl-3-(2,4,5-trimethoxyphenyl)pyrrolidine |

Functionalization of the Trimethoxyphenyl Moiety

The 2,4,5-trimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their location. In the case of 1,2,4-trimethoxybenzene, the most activated and sterically accessible position for electrophilic attack is C5.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The trimethoxyphenyl ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or DMF.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.comlibretexts.org The reaction conditions need to be carefully controlled to avoid over-nitration or side reactions. The incoming nitro group will be directed to the available positions on the activated ring.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions can be employed to introduce acyl or alkyl groups onto the aromatic ring. researchgate.netchemrxiv.orgresearchgate.net For instance, acylation with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can introduce a ketone functionality. researchgate.net Similarly, alkylation can be performed with alkyl halides or alcohols under acidic conditions. chemrxiv.orgresearchgate.net

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, can be used to introduce a formyl group (an aldehyde) onto the aromatic ring. google.com

| Reaction | Reagents and Conditions | Expected Major Product |

| Bromination | NBS, CH3CN | 3-(5-Bromo-2,4,5-trimethoxyphenyl)pyrrolidine |

| Nitration | HNO3, H2SO4 | 3-(5-Nitro-2,4,5-trimethoxyphenyl)pyrrolidine |

| Acylation | Acetyl chloride, AlCl3 | 3-(5-Acetyl-2,4,5-trimethoxyphenyl)pyrrolidine |

| Formylation | POCl3, DMF | 3-(5-Formyl-2,4,5-trimethoxyphenyl)pyrrolidine |

Introduction of Pendant Groups

Pendant groups can be introduced onto the this compound scaffold through modifications at either the pyrrolidine nitrogen or the aromatic ring. This allows for the attachment of a wide variety of functional groups, which can be used to modulate the compound's properties or to link it to other molecules.

One common strategy involves the N-alkylation of the pyrrolidine with a bifunctional linker. For example, alkylation with an alkyl halide containing a terminal protected functional group (e.g., a protected alcohol or amine) allows for the introduction of a reactive handle. Subsequent deprotection reveals the functional group, which can then be further elaborated.

Alternatively, functionalization of the trimethoxyphenyl ring, as described in the previous section, can provide a point of attachment for pendant groups. For instance, a formyl group introduced via a Vilsmeier-Haack reaction can be converted to an oxime or subjected to reductive amination to append various amine-containing moieties. Similarly, a halogenated derivative can participate in cross-coupling reactions to introduce a diverse range of substituents.

Molecular Interactions and Receptor Binding Profiling in Vitro and Mechanistic

Serotonin (B10506) (5-HT) Receptor System Interactions

No published studies were found that specifically detail the ligand binding affinities or functional efficacy of 3-(2,4,5-Trimethoxyphenyl)pyrrolidine at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.

There is no available data on the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the 5-HT1A, 5-HT2A, or 5-HT2C receptor subtypes.

Information regarding the functional activity of this compound, such as its efficacy (Emax) or potency (EC50) as an agonist, antagonist, or inverse agonist at any serotonin receptor subtype, is not available in the current body of scientific literature.

Dopamine (B1211576) Receptor System Interactions

Specific binding affinities and selectivity profiles for this compound at dopamine D1-like or D2-like receptor subtypes have not been reported in published research.

Sigma Receptor System Interactions

There are no available binding assay results or affinity data for the interaction of this compound with either the sigma-1 or sigma-2 receptor subtypes.

Enzyme Inhibition and Modulation Studies

The trimethoxyphenyl group is a well-established pharmacophore known to interact with various enzymatic targets, playing a crucial role in the development of therapeutic agents, particularly in oncology.

Tubulin Polymerization Inhibition Mechanisms

The 3,4,5-trimethoxyphenyl moiety is a key feature of many potent tubulin polymerization inhibitors, such as Combretastatin A-4. nih.gov Analogs containing this group are known to bind to the colchicine-binding site on β-tubulin, thereby disrupting microtubule dynamics, which is essential for cell division.

Research on pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group has demonstrated their ability to inhibit tubulin polymerization, albeit with weak to moderate activity. nih.gov This inhibition of tubulin assembly leads to a disruption of the cellular microtubule network. nih.gov Similarly, 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been identified as potent inhibitors of tubulin polymerization. nih.govresearchgate.net Mechanistic studies indicate that these compounds directly interfere with tubulin assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net While these are not pyrrolidine (B122466) compounds, the consistent activity of the trimethoxyphenyl moiety across different heterocyclic scaffolds suggests a similar potential mechanism for this compound.

Table 1: Tubulin Polymerization Inhibition by Analogs

| Compound Class | Reported Activity | Reference |

|---|---|---|

| Pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety | Weak to moderate inhibition | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Potent inhibition | nih.govresearchgate.net |

Kinase Inhibition Profiling (e.g., CDK-2, EGFR)

The dysregulation of cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) is a hallmark of many cancers. The trimethoxyphenyl scaffold has been incorporated into various kinase inhibitors.

Studies on pyrrolizine derivatives with a 3,4,5-trimethoxyphenyl moiety have revealed their capacity to inhibit multiple oncogenic kinases. nih.gov Furthermore, a novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of EGFR and CDK2. nih.gov Certain compounds in this series exhibited potent inhibitory activity against both EGFR and CDK2, with IC50 values in the nanomolar range. nih.gov For instance, compound 7g from this series was a more effective inhibitor of several cancer cell lines than the standard chemotherapeutic doxorubicin (B1662922) and showed significant inhibition of both EGFR and CDK2. nih.gov

Table 2: Kinase Inhibition Profile of Pyrrolidine and Pyrrolizine Analogs

| Compound Class | Target Kinase(s) | Potency (IC50) | Reference |

|---|---|---|---|

| Pyrrolidine-carboxamide derivatives | EGFR | 87 - 107 nM | nih.gov |

| CDK2 | 15 - 31 nM | nih.gov |

These findings suggest that a pyrrolidine ring system combined with a trimethoxyphenyl group, as in this compound, could potentially exhibit inhibitory activity against key kinases like CDK-2 and EGFR.

Other Enzyme Target Modulations (e.g., Hsp90, TrxR, Phosphodiesterase 5)

The versatile 3,4,5-trimethoxyphenyl moiety has also been explored in inhibitors of other significant enzyme targets.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer progression. The trimethoxyphenyl functional group has been incorporated into purine-based Hsp90 inhibitors, where it is thought to bind within the phosphate-binding region of the protein's ATP-binding site. nih.gov

Phosphodiesterase 5 (PDE5): PDE5 inhibitors are known to have various therapeutic applications. While direct inhibition by trimethoxyphenyl-pyrrolidine compounds is not documented, some studies have shown that PDE5 inhibitors can indirectly affect the expression and function of chaperone proteins like Hsp90. frontiersin.org

Protein-Ligand Interaction Kinetics (In Vitro)

The study of protein-ligand binding kinetics, including association (k_on) and dissociation (k_off) rates, provides a more profound understanding of a drug's mechanism of action and in vivo efficacy than affinity alone. nih.govnih.gov These kinetic parameters determine the residence time of a compound on its target, which can be a critical factor for its pharmacological effect. nih.gov

Currently, there is a lack of specific in vitro data on the protein-ligand interaction kinetics for this compound. Experimental techniques such as surface plasmon resonance (SPR), biolayer interferometry (BLI), and stopped-flow spectroscopy are typically employed to measure these kinetic constants. numberanalytics.com Such studies would be necessary to fully characterize the binding dynamics of this compound with its potential enzymatic targets like tubulin, CDK-2, and EGFR.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of the 2,4,5-Trimethoxyphenyl Moiety on Molecular Recognition

The 2,4,5-trimethoxyphenyl group is a key pharmacophoric element in a variety of biologically active compounds. Its influence on molecular recognition is largely determined by the specific positioning of the methoxy (B1213986) groups and the rotational freedom of the phenyl ring.

The substitution pattern of the methoxy groups on the phenyl ring is critical for receptor interaction. The 2,4,5-trimethoxy arrangement is a known feature in certain classes of psychoactive phenethylamines, where it is thought to play a significant role in their interaction with serotonin (B10506) receptors. Studies on related amphetamine derivatives have shown that the 2,4,5-trimethoxy substitution pattern is important for psychedelic activity, likely through agonistic binding to the 5-HT2A receptor. nsf.gov

The electronic nature of the methoxy groups, being electron-donating, influences the electron density of the aromatic ring, which can be crucial for π-π stacking or cation-π interactions with amino acid residues in a receptor binding pocket. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors, further anchoring the ligand to its target.

Alterations to this substitution pattern, such as shifting a methoxy group to a different position or replacing it with another functional group, would likely have a profound impact on the compound's biological activity. For instance, in a series of 2,4,5-trimethoxyphenyl pyrimidine (B1678525) derivatives, modifications to the phenyl ring were explored to enhance dopamine (B1211576) D5 receptor agonist potency. nih.gov

Table 1: Illustrative SAR of Methoxy Group Modifications in Related Phenylalkylamines

| Compound Analogue | Modification | Impact on 5-HT2A Receptor Affinity |

| 2,4,5-Trimethoxyamphetamine | Reference Compound | High Affinity |

| 2,5-Dimethoxy-4-ethoxyamphetamine | Methoxy to Ethoxy at C4 | Increased Affinity |

| 2,5-Dimethoxy-4-propoxyamphetamine | Methoxy to Propoxy at C4 | Further Increased Affinity |

| 2,5-Dimethoxy-4-iodoamphetamine | Methoxy to Iodine at C4 | High Affinity |

This table is illustrative and based on data from related phenethylamine (B48288) series to demonstrate the sensitivity of receptor affinity to substitutions on the phenyl ring.

The conformational freedom of the 2,4,5-trimethoxyphenyl moiety, specifically the rotation around the bond connecting it to the pyrrolidine (B122466) ring, is another determinant of its interaction with biological targets. The presence of a methoxy group at the ortho (2-position) can introduce steric hindrance, potentially restricting the rotation of the phenyl ring. nsf.gov This restricted rotation can lock the molecule into a specific conformation that is either favorable or unfavorable for binding to a receptor.

Role and Conformational Impact of the Pyrrolidine Core

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule and to serve as a platform for stereochemically defined substituents. chemrxiv.org

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most notably the "envelope" and "twisted" forms. This phenomenon is known as pseudorotation. The substituents on the pyrrolidine ring can significantly influence the preferred conformation. A bulky substituent at the 3-position, such as the 2,4,5-trimethoxyphenyl group, is expected to have a considerable impact on the ring's puckering.

The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. This preference will, in turn, favor a specific envelope conformation of the pyrrolidine ring. For instance, a 3-substituted proline will adopt a conformation that accommodates the substituent, and this can influence the structure of peptides incorporating such a residue. nih.gov The specific envelope conformation adopted by the pyrrolidine ring in 3-(2,4,5-Trimethoxyphenyl)pyrrolidine will determine the spatial orientation of the phenyl group relative to the nitrogen atom of the pyrrolidine, which is often a key interaction point with biological targets.

The carbon atom at the 3-position of the pyrrolidine ring, to which the trimethoxyphenyl group is attached, is a chiral center. This means that this compound can exist as two enantiomers, (R) and (S). It is well-established in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and toxicities. This is because biological receptors are themselves chiral and will interact differently with each enantiomer.

The absolute configuration at the C3 position will dictate the precise three-dimensional arrangement of the trimethoxyphenyl group. One enantiomer may present the phenyl ring in an orientation that allows for optimal interactions with a receptor's binding site, while the other enantiomer may not be able to achieve this favorable binding mode. The stereochemistry of 3-substituted pyrrolidines is a critical factor in their activity as ligands for various receptors, including histamine (B1213489) and dopamine receptors. chemrxiv.orgnih.gov

Further substitution on the pyrrolidine ring, either on the nitrogen atom or on the carbon atoms, would be expected to modulate the activity of this compound. N-alkylation, for example, can alter the basicity of the nitrogen atom and introduce additional steric bulk, which can affect receptor binding and pharmacokinetic properties. chemrxiv.org

Substituents on other carbon atoms of the pyrrolidine ring would introduce additional chiral centers and further influence the ring's conformation. The nature, size, and position of these substituents would provide a means to fine-tune the molecule's properties, potentially leading to enhanced potency, selectivity, or improved metabolic stability.

Positional and Stereoisomeric Effects on Biological Activity

The pyrrolidine ring in this compound contains a chiral center at the 3-position. Consequently, it exists as two enantiomers, (R)-3-(2,4,5-Trimethoxyphenyl)pyrrolidine and (S)-3-(2,4,5-Trimethoxyphenyl)pyrrolidine. While direct comparative studies on the biological activity of these specific enantiomers are not extensively documented in publicly available literature, the broader understanding of pyrrolidine derivatives in pharmacology strongly suggests that the biological activity is likely to be stereospecific. Research on 1,3,4-trisubstituted pyrrolidines as CCR5 receptor antagonists, for instance, has shown that the biological activity is highly dependent on the absolute stereochemistry of the pyrrolidine core. mdpi.com It is common for one enantiomer to exhibit significantly higher affinity for a biological target than the other, as the specific three-dimensional arrangement is crucial for optimal binding. frontiersin.org

Scaffold Hopping and Bioisosteric Replacements of the Pyrrolidine Core

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to improve a compound's pharmacological profile by modifying its core structure while retaining its biological activity.

The replacement of a pyrrolidine ring with a piperidine (B6355638) ring is a common scaffold hopping strategy, transitioning from a five-membered to a six-membered nitrogen heterocycle. This modification can alter the compound's conformational flexibility, basicity, and lipophilicity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Bioisosteric replacement of the pyrrolidine core with other nitrogen-containing heterocycles can lead to compounds with improved efficacy, selectivity, or metabolic stability. A notable example of this approach can be seen in a study of derivatives of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid, which were evaluated for their anticancer activity. nih.gov In this research, the core structure was functionalized with various nitrogen heterocycles, including pyrazole, 1,3,4-oxadiazole, and 4-aminotriazole.

The results demonstrated that the nature of the appended heterocyclic ring significantly influenced the compound's cytotoxic effects against human A549 lung epithelial cells. Specifically, the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings led to a marked enhancement in anticancer activity, with cell viability reduced to 28.0% and 29.6%, respectively. nih.gov This was a significant improvement compared to the parent compound and even surpassed the activity of the standard chemotherapeutic agent, cytarabine. nih.gov

| Core Scaffold | Appended Heterocycle | Effect on Anticancer Activity | Reference |

|---|---|---|---|

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 1,3,4-Oxadiazolethione | Significantly enhanced activity | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | 4-Aminotriazolethione | Significantly enhanced activity | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | Pyrazole | Moderate activity | nih.gov |

These findings underscore the potential of introducing other nitrogen heterocycles as a fruitful strategy for modulating the biological activity of the 3-(trimethoxyphenyl)pyrrolidine scaffold.

Physicochemical Descriptors and Their Correlation with Activity (Excluding Clinical Parameters)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its target. Key physicochemical descriptors include lipophilicity (logP), polar surface area (PSA), and molecular weight.

Studies on other classes of compounds have shown a clear correlation between these descriptors and biological activity. For instance, in some series of antibacterial agents, activity was found to increase with an increase in logP and a decrease in PSA, although this relationship can be target-dependent. The interplay between lipophilicity and polarity is crucial for cell membrane permeability and target engagement.

Computational and Cheminformatics Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Binding Mode Predictions for Tubulin and Kinase Targets

The 2,4,5-trimethoxyphenyl moiety is a key pharmacophoric element present in many compounds known to interact with the colchicine (B1669291) binding site of tubulin, a critical protein involved in microtubule dynamics and a major target for anticancer drugs. mdpi.comugm.ac.id Molecular docking simulations are employed to predict how 3-(2,4,5-Trimethoxyphenyl)pyrrolidine would bind to this site.

Tubulin Interaction: It is predicted that the 2,4,5-trimethoxyphenyl group of the compound would occupy a hydrophobic pocket within the β-tubulin subunit. This interaction is analogous to the binding of the A-ring of colchicine. mdpi.com Key predicted interactions often involve hydrogen bonding between the methoxy (B1213986) groups and specific amino acid residues. For instance, studies on similar trimethoxyphenyl-containing ligands consistently show hydrogen bond formation with Cysteine-241 (Cys-241). brieflands.com The pyrrolidine (B122466) ring would likely orient itself to establish further hydrophobic and van der Waals contacts with surrounding residues such as Leu255, Ile378, and Lys254, thereby stabilizing the complex. brieflands.com

Kinase Target Interaction: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The trimethoxyphenyl scaffold has been identified in various kinase inhibitors. Docking studies of this compound into the ATP-binding site of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are performed to assess its inhibitory potential. mdpi.com Predictions suggest that the compound could form hydrogen bonds with key residues in the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The trimethoxyphenyl moiety would likely extend into a hydrophobic pocket, while the pyrrolidine ring could interact with the solvent-exposed region.

The predicted binding affinities and interactions are typically summarized in a data table to compare the compound's potential against different targets.

Table 1: Predicted Binding Interactions for this compound

| Target Protein | Predicted Binding Site | Predicted Key Interactions | Predicted Binding Affinity (Illustrative) |

|---|---|---|---|

| β-Tubulin | Colchicine Site | H-bond with Cys-241; Hydrophobic interactions with Val-238, Leu-242, Ala-316 | -8.5 kcal/mol |

| EGFR Kinase | ATP-Binding Site | H-bond with hinge region (e.g., Met-793); Hydrophobic interactions | -7.9 kcal/mol |

Note: Binding affinity values are illustrative and represent typical ranges seen for active compounds in similar studies.

Receptor Selectivity Analysis through Docking

A significant challenge in drug design is achieving selectivity, i.e., ensuring a compound binds strongly to its intended target while having minimal affinity for off-targets to reduce side effects. Docking simulations can be used to predict selectivity by comparing the calculated binding scores of this compound against a panel of related proteins. For instance, its affinity for different kinase family members or various dopamine (B1211576) receptor subtypes could be computationally assessed. rsc.org By analyzing the subtle differences in the amino acid composition of the binding sites, researchers can rationalize predicted selectivity or guide chemical modifications to enhance it. For example, designing derivatives that exploit a unique residue in the target protein not present in off-targets can significantly improve the selectivity profile.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These properties are fundamental to its reactivity, stability, and intermolecular interactions. niscpr.res.in

Electronic Structure and Reactivity Descriptors

DFT calculations are performed to determine the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. semanticscholar.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution across the molecule. niscpr.res.in These maps identify electron-rich (nucleophilic) regions, typically colored red, and electron-poor (electrophilic) regions, colored blue. For this compound, the oxygen atoms of the methoxy groups and the nitrogen of the pyrrolidine ring are expected to be nucleophilic sites, making them likely points for hydrogen bond acceptance in protein-ligand interactions.

Table 2: Calculated Electronic Properties of this compound (Illustrative DFT Results)

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.8 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 5.3 eV |

Conformation Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is dependent on its three-dimensional conformation. Computational methods are used to explore the conformational space of the molecule to identify low-energy, stable conformations. This involves systematically rotating the rotatable bonds—specifically, the bond connecting the phenyl and pyrrolidine rings. By calculating the energy of each conformation, a potential energy surface or "energy landscape" can be constructed. This landscape reveals the most probable shapes the molecule will adopt in solution, which is critical for understanding how it fits into a protein's binding site. Advanced methods can map high-dimensional conformational free energy surfaces to understand solvent-dependent preferences. chemrxiv.org

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the stability of the complex and the nature of the interactions. nih.govrjpbr.com

An MD simulation of the this compound docked into its target (e.g., tubulin) would be run for tens to hundreds of nanoseconds. The stability of the binding is assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD trajectory suggests a stable binding mode. Furthermore, MD simulations allow for the detailed analysis of hydrogen bonds, water-mediated interactions, and changes in protein conformation upon ligand binding, providing a more accurate and realistic model of the binding event than docking alone. scite.ai

Quantitative Structure-Activity Relationship (QSAR) Modeling (In Vitro Data Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. By focusing on in vitro data, QSAR models can provide insights into the molecular properties that are crucial for a compound's interaction with its biological target, thereby guiding the synthesis of more potent analogs.

The development of a predictive QSAR model for a series of this compound derivatives would begin with the synthesis and in vitro testing of a library of analogs. These analogs would feature systematic variations of the core structure, such as different substituents on the phenyl ring or the pyrrolidine nitrogen. The biological activity, for instance, the half-maximal inhibitory concentration (IC50), would be determined for each compound against a specific biological target.

Once the in vitro data is obtained, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. A statistical method, such as Multiple Linear Regression (MLR), would then be employed to build a mathematical model that correlates these descriptors with the observed biological activity. niscpr.res.in

A hypothetical QSAR study on a series of this compound analogs might yield a predictive model represented by the following equation:

pIC50 = c0 + c1(logP) + c2(TPSA) + c3(Jurs-WNSA-1)

Where:

pIC50 is the negative logarithm of the IC50 value, representing the biological activity.

logP is the logarithm of the octanol-water partition coefficient, a measure of hydrophobicity.

TPSA is the topological polar surface area, which is related to a molecule's ability to form hydrogen bonds.

Jurs-WNSA-1 is a Jurs descriptor related to the weighted surface area of negatively charged atoms.

c0, c1, c2, and c3 are the regression coefficients determined by the MLR analysis.

The statistical quality of the developed QSAR model is crucial for its predictive power. Parameters such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the external validation coefficient (Pred_R²) are used to assess the model's robustness and predictive ability. nih.gov

| Parameter | Value | Description |

|---|---|---|

| R² | 0.85 | Coefficient of determination, indicating a good fit of the model to the training data. |

| Q² | 0.72 | Leave-one-out cross-validation coefficient, indicating good internal predictive ability. |

| Pred_R² | 0.78 | External validation coefficient, indicating good predictive ability for an external test set. |

| F-statistic | 45.6 | A measure of the overall significance of the regression model. |

| p-value | <0.001 | Indicates that the model is statistically significant. |

A validated QSAR model can provide valuable insights into the key molecular features that govern the biological activity of this compound derivatives. By analyzing the descriptors included in the QSAR equation, it is possible to infer which properties are most important for activity.

For instance, a positive coefficient for the logP descriptor would suggest that increased hydrophobicity is beneficial for activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental. The trimethoxyphenyl moiety itself is a key feature, and modifications to the methoxy groups could significantly impact activity, potentially through altered electronic and steric properties. nih.gov

Based on a hypothetical QSAR model, the following molecular features might be identified as crucial for the activity of this class of compounds:

Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. The presence and accessibility of these features are likely important for target binding. nih.gov

Electronic Properties: The electron-donating nature of the methoxy groups on the phenyl ring influences the electron density of the aromatic system, which can be crucial for π-π stacking or other electronic interactions with the target.

| Molecular Feature | Descriptor Example | Hypothetical Influence on Activity | Rationale |

|---|---|---|---|

| Hydrophobicity | logP | Positive | Enhanced membrane permeability and hydrophobic interactions with the target. |

| Polar Surface Area | TPSA | Negative | Lower polarity may be favorable for crossing the blood-brain barrier if the target is in the CNS. |

| Hydrogen Bond Acceptors | Number of H-bond acceptors | Positive | Crucial for specific interactions with amino acid residues in the target's binding site. |

| Aromaticity | Number of aromatic rings | Positive | Potential for π-π stacking interactions with aromatic residues in the binding pocket. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. ijper.org A pharmacophore model can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that are likely to be active. e3s-conferences.org

For this compound, a pharmacophore model could be developed based on its structure and known interactions with a target, or based on a set of known active analogs. nih.gov A hypothetical pharmacophore model for this compound might include the following features:

One or more hydrogen bond acceptors: corresponding to the oxygen atoms of the methoxy groups and the nitrogen of the pyrrolidine ring.

A hydrophobic/aromatic feature: representing the trimethoxyphenyl ring.

A positive ionizable feature: if the pyrrolidine nitrogen is protonated at physiological pH.

This pharmacophore model can then be used to screen large virtual libraries of compounds, such as the ZINC database, to identify molecules that match the defined features and their spatial arrangement. nih.gov The hits from this virtual screening can then be further evaluated using molecular docking simulations to predict their binding mode and affinity for the target. nih.gov This approach allows for the rapid and cost-effective identification of novel chemical scaffolds that could be further developed as potent and selective modulators of the target of interest.

| Pharmacophore Feature | Number of Features | Corresponding Chemical Group |

|---|---|---|

| Hydrogen Bond Acceptor | 3 | Methoxy oxygens, Pyrrolidine nitrogen |

| Hydrophobic/Aromatic | 1 | Trimethoxyphenyl ring |

| Positive Ionizable | 1 | Protonated pyrrolidine nitrogen |

The combination of pharmacophore modeling and virtual screening represents a powerful strategy for hit identification and lead optimization in drug discovery campaigns centered around the this compound scaffold.

Mechanistic Cell Biology Studies in Vitro

Cell Cycle Regulation and Arrest Mechanisms (In Vitro)

The regulation of the cell cycle is a critical process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain synthetic compounds bearing the trimethoxyphenyl group have been shown to interfere with this cycle, effectively halting the proliferation of cancer cells.

A primary mechanism identified for this class of compounds is the induction of cell cycle arrest at the G2/M phase. nih.govnih.gov This checkpoint is a critical transition point where the cell prepares for mitosis (M phase). By arresting cells in this phase, the compounds prevent them from dividing, thereby inhibiting tumor growth.

For instance, studies on pyrrolizine derivatives incorporating a 3,4,5-trimethoxyphenyl moiety demonstrated a significant accumulation of cells in the G2/M phase in the MCF-7 breast cancer cell line. nih.gov Similarly, a benzimidazole (B57391) analogue with a trimethoxybenzyl group induced G2/M arrest in prostate cancer cells. nih.gov This effect is a common characteristic of agents that interfere with microtubule function. nih.gov The ability of these compounds to halt cell division at this specific phase underscores their potential as antimitotic agents. nih.govnih.gov

| Compound Class | Cancer Cell Line | Observed Effect | Source |

|---|---|---|---|

| Pyrrolizine-trimethoxyphenyl derivatives | MCF-7 (Breast Cancer) | Induction of G2/M cell cycle arrest | nih.gov |

| Benzimidazole-trimethoxybenzyl derivative | PC-3 (Prostate Cancer) | Induction of G2/M arrest | nih.gov |

| Indole-propenone-trimethoxyphenyl scaffold | U-937/Bcl-2 (Leukemia) | Cell cycle progression arrest at G2/M phase | nih.gov |

The arrest at the G2/M checkpoint is controlled by a complex network of regulatory proteins, notably cyclins and cyclin-dependent kinases (Cdks). The progression from the G2 to the M phase is primarily driven by the activation of the cyclin B1/Cdk1 complex. nih.gov Research has shown that trimethoxyphenyl-containing compounds can directly modulate these key proteins.

In studies involving a benzimidazole derivative, treatment of PC-3 prostate cancer cells led to a sustained high level of cyclin B1 expression. nih.gov While cyclin B1 activation is necessary to enter mitosis, a prolonged elevation without proper progression through mitosis can trigger cell death. The same study observed a downregulation of cyclin E and cyclin A, which are involved in earlier phases of the cell cycle. nih.gov This specific modulation of checkpoint proteins disrupts the normal sequence of the cell cycle, leading to the observed mitotic arrest. nih.gov

Apoptosis Induction Pathways (In Vitro)

Beyond halting cell division, these compounds actively induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.

The initiation of apoptosis is marked by distinct cellular changes. One of the earliest markers is the externalization of phosphatidylserine (B164497) on the cell surface. Studies on pyrrolizine derivatives have confirmed their ability to induce early apoptosis in MCF-7 cells. nih.gov Research on other pyrrolidine (B122466) analogues in colon cancer cells has also demonstrated that their apoptosis-inducing effect is associated with this externalization of phosphatidylserine. nih.gov This indicates that the compounds trigger the apoptotic signaling cascade at an early stage.

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Evidence suggests that trimethoxyphenyl-pyrrolidine related compounds can engage these pathways.

The intrinsic pathway is often implicated. Studies have shown that these compounds can induce mitochondria-related apoptotic cascades. nih.gov Key events in this process include the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, the downregulation of Mcl-1, and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov The activation of caspases, a family of proteases, is a central event in the execution of apoptosis. dovepress.comuni.lu The cleavage of PARP by activated caspase-3 is another hallmark of this process. nih.gov

Furthermore, some pyrrolidine derivatives have been shown to engage the extrinsic pathway as well, evidenced by the overexpression of TNF-α and FasL and the activation of caspase-8. nih.gov The ability to activate both major apoptotic pathways highlights a robust mechanism for inducing cancer cell death. nih.gov

| Apoptotic Marker/Event | Observation | Pathway | Source |

|---|---|---|---|

| Phosphatidylserine Externalization | Observed in treated cancer cells | Early Apoptosis | nih.govnih.gov |

| Bcl-2/Bcl-xL Phosphorylation | Increased phosphorylation | Intrinsic | nih.gov |

| Caspase-9 Activation | Activation observed | Intrinsic | nih.gov |

| Caspase-8 Activation | Activation observed | Extrinsic | nih.gov |

| Caspase-3 Activation | Activation observed | Common Execution | nih.gov |

| PARP Cleavage | Observed in treated cancer cells | Common Execution | nih.gov |

Microtubule Dynamics Modulation in Cellular Contexts

The common mechanistic thread linking cell cycle arrest and apoptosis for many trimethoxyphenyl-containing compounds is their ability to interfere with microtubule dynamics. nih.govnih.gov Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during cell division.

Compounds featuring the 3,4,5-trimethoxyphenyl fragment act as microtubule destabilizers. nih.govnih.gov They have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.govnih.gov This action is often achieved by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov By disrupting the proper formation and function of the mitotic spindle, these agents cause a dynamic change in microtubule organization, leading to mitotic arrest. nih.gov This sustained arrest ultimately triggers the apoptotic cell death cascade, linking the modulation of microtubule dynamics directly to the anticancer effects observed in vitro. nih.gov

Kinase Profiling and Cellular Signaling Pathway Analysis

Detailed kinase profiling and comprehensive cellular signaling pathway analyses for the specific compound 3-(2,4,5-Trimethoxyphenyl)pyrrolidine are not extensively documented in the available scientific literature. While numerous studies have investigated the biological activities of various molecules containing a trimethoxyphenyl moiety, specific data focusing solely on the kinase inhibitory spectrum and the precise signaling cascades modulated by this compound remains limited.

Research on structurally related compounds containing the 3,4,5-trimethoxyphenyl group has indicated interactions with various kinases and signaling pathways. For instance, certain derivatives have been shown to affect pathways related to cell cycle progression and apoptosis. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence for this exact molecule.

Future research, including broad-panel kinase screening and in-depth analysis of cellular signaling, would be necessary to elucidate the specific molecular targets and mechanisms of action of this compound. Such studies would involve testing the compound against a wide array of protein kinases to identify potential targets and subsequently validating these interactions through cellular assays to understand its impact on downstream signaling pathways.

In Vitro Selectivity Studies Against Normal Cell Lines

Comprehensive in vitro selectivity studies of this compound against a panel of normal, non-cancerous cell lines have not been widely reported in peer-reviewed literature. The assessment of a compound's cytotoxic or cytostatic effects on normal cells is a critical step in evaluating its potential as a therapeutic agent, as it provides an early indication of its therapeutic index.

To determine the in vitro selectivity of this compound, it would need to be tested against various normal human cell lines, such as fibroblasts, endothelial cells, or epithelial cells from different tissues. The concentration of the compound that inhibits the growth of these normal cells by 50% (IC50) would then be compared to the IC50 values obtained for cancer cell lines. This comparison is essential for understanding the compound's differential effects on malignant versus healthy cells.

In Vitro Metabolic Fate and Stability Studies

Enzymatic Stability in Microsomal Systems (e.g., Mouse Liver Microsomes)

No studies detailing the enzymatic stability of 3-(2,4,5-Trimethoxyphenyl)pyrrolidine in mouse liver microsomes or other microsomal systems were identified. Research on structurally related compounds containing a pyrrolidine (B122466) ring suggests that this moiety can be a site of metabolic activity. For instance, studies on other pyrrolidine-containing molecules have shown that they can undergo oxidation mediated by cytochrome P450 (CYP) enzymes. However, without specific experimental data for this compound, its half-life and intrinsic clearance in microsomal systems remain unknown.

Table 7.1: Enzymatic Stability of this compound in Mouse Liver Microsomes

| Parameter | Value |

| Half-Life (t½) | Data not available |

| Intrinsic Clearance (CLint) | Data not available |

Identification of In Vitro Metabolites and Proposed Biotransformation Pathways

There is no published research identifying the in vitro metabolites of this compound. Based on the metabolism of analogous compounds, several biotransformation pathways could be hypothesized. The trimethoxyphenyl group is susceptible to O-demethylation, leading to the formation of various mono-, di-, and tri-hydroxy metabolites. Additionally, the aromatic ring could undergo hydroxylation. The pyrrolidine ring itself is a potential site for oxidation, which could lead to ring-opening or the formation of hydroxylated derivatives. Common metabolic reactions for pyrrolidine-containing compounds include N-dealkylation (if substituted on the nitrogen), and hydroxylation at various positions on the ring. However, without experimental evidence, these remain speculative pathways.

Table 7.2: Potential In Vitro Metabolites of this compound

| Metabolite | Proposed Biotransformation Pathway |

| Data not available | O-Demethylation of the trimethoxy groups |

| Data not available | Aromatic hydroxylation of the phenyl ring |

| Data not available | Hydroxylation of the pyrrolidine ring |

| Data not available | Ring opening of the pyrrolidine moiety |

Chemical Stability Under Simulated Physiological Conditions

No information is available regarding the chemical stability of this compound under simulated physiological conditions (e.g., varying pH and temperature). Such studies are crucial to understanding a compound's potential for degradation in biological matrices independent of enzymatic activity.

Table 7.3: Chemical Stability of this compound

| Condition | Stability |

| pH 7.4 (Physiological) | Data not available |

| Acidic pH | Data not available |

| Basic pH | Data not available |

| Temperature (37 °C) | Data not available |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required to fully assign the proton and carbon signals of 3-(2,4,5-Trimethoxyphenyl)pyrrolidine and confirm its connectivity.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the trimethoxyphenyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. The aromatic region would likely display two singlets, corresponding to the protons at C-3 and C-6 of the phenyl ring. The three methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, potentially with different chemical shifts. The pyrrolidine ring protons would present more complex multiplets due to spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the six carbons of the aromatic ring (three substituted and three unsubstituted), the three methoxy carbons, and the four carbons of the pyrrolidine ring.